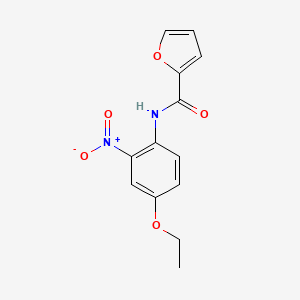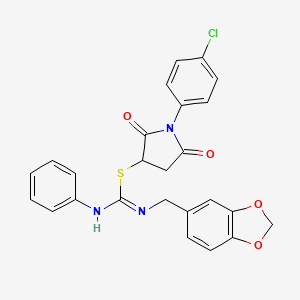
2-(2-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one
Overview
Description
2-(2-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one, commonly known as Ciglitazone, is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-diabetic properties.
Scientific Research Applications
Synthesis and Structural Analysis
- The compound 2-(2-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered interest for its diverse bioactivities. One study focused on the synthesis of a related compound, (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, using a 1,3-dipolar cycloaddition reaction. This process was characterized using infrared spectroscopy, mass spectrometry, and X-ray powder diffraction, indicating the compound's orthorhombic crystallization and purity (Güiza et al., 2020).
Antimicrobial Activity
- Thiazolidin-4-ones, including derivatives similar to 2-(2-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one, have been explored for antimicrobial properties. A study synthesized pyrazole nucleus containing 2-thioxothiazolidin-4-one derivatives, demonstrating in vitro antibacterial activity against various bacteria like Escherichia coli and Staphylococcus aureus, as well as antifungal activity against strains like Candida albicans (B'Bhatt & Sharma, 2017).
Pharmacological Evaluation
- The pharmacological potential of thiazolidin-4-one derivatives has been assessed in various studies. For instance, one research synthesized pyrazolines based thiazolidin-4-one derivatives, evaluating them for anti-cancer and HIV activities. This included the analysis of their antimicrobial activity using the broth dilution method (Patel et al., 2013).
Synthesis Methods
- Studies have also focused on the synthesis methodologies for thiazolidin-4-one derivatives. Microwave-assisted synthesis has been employed for the rapid and efficient production of nitrogen and sulfur-containing heterocyclic compounds, including thiazolidin-4-ones. This method was compared with conventional techniques, demonstrating advantages in terms of speed and efficiency (Mistry & Desai, 2006).
Structural Diversity and Therapeutic Applications
- The diverse structural and therapeutic applications of thiazolidin-4-ones, including anticancer, antiviral, and anti-inflammatory properties, have been a focal point in research. One study synthesized 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one and noted its potential in various biological activities, emphasizing the importance of structural analysis for further pharmacological assessments (Doreswamy et al., 2007).
Chiral Properties
- The chiral properties of thiazolidin-4-one derivatives have been studied, with some focusing on axially chiral 2-arylimino-3-aryl-thiazolidine-4-ones. These studies involve synthesizing racemic mixtures and determining racemization barriers, which can be crucial for understanding the stereochemistry of these compounds (Erol & Dogan, 2007).
Eco-Friendly Synthesis
- An eco-friendly approach to synthesizing 2-iminothiazolidin-4-ones derivatives has been developed, emphasizing the importance of green chemistry in pharmaceutical research. This method involves heating thioureas and chloroacetic acid in water, offering an environmentally friendly alternative for industrial-scale production (Meng et al., 2012).
properties
IUPAC Name |
2-(2-chlorophenyl)-5-methyl-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNOS/c1-6-9(13)12-10(14-6)7-4-2-3-5-8(7)11/h2-6,10H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOSTEFUXFDWRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(S1)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-5-methyl-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({1-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5130163.png)
![1-[(acetylamino)(4-nitrophenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B5130171.png)
![N,N-diethyl-1-{[3-(3-methylphenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-4-piperidinecarboxamide](/img/structure/B5130184.png)
![N-allyl-5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]benzamide](/img/structure/B5130191.png)
![5-{3-ethoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5130197.png)


![2-({2-bromo-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzyl}amino)-2-methyl-1-propanol](/img/structure/B5130233.png)

![2-[(4-chlorophenyl)thio]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone](/img/structure/B5130241.png)
![2-(allylthio)-4-[2-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5130249.png)
methanone](/img/structure/B5130263.png)
![1-[(2,5-dichlorophenyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B5130266.png)
